[4-(4-Methoxyphenyl)but-3-en-1-yn-1-yl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyphenyl)but-3-en-1-yn-1-ylsilane: is an organosilicon compound that features a trimethylsilyl group attached to a butenynyl chain, which is further substituted with a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)but-3-en-1-yn-1-ylsilane typically involves the coupling of a trimethylsilyl-protected alkyne with a suitable aryl halide. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents like tetrahydrofuran or dimethylformamide, and bases such as triethylamine or potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the alkyne or alkene moieties, converting them into alkanes or alkenes, respectively.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or lithium aluminum hydride (LiAlH4) for more selective reductions.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Quinones or phenolic derivatives.
Reduction: Saturated hydrocarbons or partially reduced alkenes.
Substitution: Various silyl ethers or other substituted silanes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand or a precursor in the synthesis of catalysts for various organic transformations.
Materials Science: It is used in the preparation of silicon-based materials with unique electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential biological activities, including anti-inflammatory and anticancer properties.
Industry:
Polymer Synthesis: It is used in the production of silicon-containing polymers with enhanced thermal and mechanical properties.
Wirkmechanismus
The mechanism by which 4-(4-Methoxyphenyl)but-3-en-1-yn-1-ylsilane exerts its effects depends on the specific application. In catalysis, the trimethylsilyl group can stabilize reactive intermediates, facilitating various organic reactions. In biological systems, the methoxyphenyl group may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
[4-(4-Methoxyphenyl)but-3-en-2-one]: This compound shares the methoxyphenyl and butenyl groups but lacks the trimethylsilyl group, resulting in different reactivity and applications.
[4-(4-Methylphenyl)but-3-en-2-one]: Similar structure but with a methyl group instead of a methoxy group, leading to variations in electronic properties and reactivity.
Uniqueness: The presence of the trimethylsilyl group in 4-(4-Methoxyphenyl)but-3-en-1-yn-1-ylsilane imparts unique stability and reactivity, making it a valuable intermediate in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
922528-77-6 |
---|---|
Molekularformel |
C14H18OSi |
Molekulargewicht |
230.38 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)but-3-en-1-ynyl-trimethylsilane |
InChI |
InChI=1S/C14H18OSi/c1-15-14-10-8-13(9-11-14)7-5-6-12-16(2,3)4/h5,7-11H,1-4H3 |
InChI-Schlüssel |
NPYUFQAZCBPYHZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.